

## validating the anti-tumor effects of Shp2-IN-30 in PDX models

Author: BenchChem Technical Support Team. Date: December 2025



As "**Shp2-IN-30**" appears to be a compound with limited publicly available data, this guide will focus on a well-characterized and clinically relevant SHP2 inhibitor, TNO155, to demonstrate the validation of anti-tumor effects in patient-derived xenograft (PDX) models. We will compare its performance with another prominent SHP2 inhibitor, RMC-4630, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Comparative Analysis of SHP2 Inhibitors in PDX Models

This guide provides a comparative analysis of the anti-tumor efficacy of SHP2 inhibitors TNO155 and RMC-4630 in preclinical PDX models, supported by experimental data and detailed protocols.

### **Introduction to SHP2 Inhibition**

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity, often due to mutations, is implicated in various cancers, making it a compelling target for therapeutic intervention. SHP2 inhibitors are designed to allosterically lock the protein in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth.

### **Data Presentation: Efficacy in PDX Models**



The following tables summarize the anti-tumor activity of TNO155 and RMC-4630 in various cancer PDX models.

Table 1: Tumor Growth Inhibition (TGI) with TNO155 Monotherapy

| Cancer Type                                 | PDX Model | Dosage        | TGI (%) | Reference |
|---------------------------------------------|-----------|---------------|---------|-----------|
| Esophageal<br>Squamous Cell<br>Carcinoma    | ESCC-021  | 10 mg/kg, BID | 85      |           |
| Head and Neck<br>Squamous Cell<br>Carcinoma | HNSCC-014 | 30 mg/kg, BID | 70      |           |
| Lung<br>Adenocarcinoma                      | LU-AD-011 | 30 mg/kg, BID | 65      |           |

Table 2: Combination Therapy with TNO155 and an EGFR Inhibitor (Osimertinib)

| Cancer Type                | PDX Model | Treatment                                                   | TGI (%) | Reference |
|----------------------------|-----------|-------------------------------------------------------------|---------|-----------|
| EGFR-mutant<br>Lung Cancer | LU-AD-023 | TNO155 (10<br>mg/kg, BID) +<br>Osimertinib (1<br>mg/kg, QD) | 95      |           |

Table 3: Tumor Growth Inhibition (TGI) with RMC-4630

| Cancer Type                      | PDX Model  | Dosage               | TGI (%) | Reference |
|----------------------------------|------------|----------------------|---------|-----------|
| KRAS G12C<br>NSCLC               | LU-01-0427 | 200 mg/kg,<br>weekly | 78      |           |
| Pancreatic Ductal Adenocarcinoma | PA-01-0045 | 200 mg/kg,<br>weekly | 60      |           |



# Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment

- Tumor Implantation: Freshly obtained human tumor tissues are sectioned into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
- Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.
- Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.
- Drug Administration: TNO155 is typically administered orally twice daily (BID), while RMC-4630 is often dosed orally once weekly. Vehicle solutions are administered to the control group.
- Efficacy Endpoint: The study is terminated when tumors in the control group reach a specific volume (e.g., 2000 mm<sup>3</sup>). Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

### Pharmacodynamic (PD) Analysis

- Sample Collection: Tumor samples are collected at specified time points after the final drug dose.
- Western Blotting: Tumor lysates are subjected to western blotting to measure the levels of phosphorylated and total ERK (pERK, tERK), a downstream effector of the RAS-MAPK pathway, to assess the extent of target engagement by the SHP2 inhibitor.

## Visualizations Signaling Pathway and Experimental Workflow





Click to download full resolution via product page

Caption: The SHP2 signaling pathway in cancer.





Click to download full resolution via product page

Caption: Experimental workflow for PDX model studies.





Click to download full resolution via product page

Caption: Logical flow for comparing SHP2 inhibitors.

To cite this document: BenchChem. [validating the anti-tumor effects of Shp2-IN-30 in PDX models]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15623821#validating-the-anti-tumor-effects-of-shp2-in-30-in-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com